molecular formula C24H27N9O6 B12296661 2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide

2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide

Cat. No.: B12296661
M. Wt: 537.5 g/mol
InChI Key: DDFLFKTXUWPNMV-UHFFFAOYSA-N
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Description

This compound, also referred to as Standard-EB-47 in pharmacological studies, is a synthetic small molecule designed for targeted inhibition of poly-ADP ribose polymerase-1 (PARP-1), a critical enzyme in DNA repair pathways. Its structure integrates a 6-aminopurine (adenine) moiety linked via a 3,4-dihydroxyoxolane (furanose) ring to a piperazine backbone, further conjugated to an isoindol-1-one acetamide group. This design enhances its binding affinity to PARP-1’s catalytic domain while improving metabolic stability compared to earlier-generation inhibitors .

Properties

Molecular Formula

C24H27N9O6

Molecular Weight

537.5 g/mol

IUPAC Name

2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide

InChI

InChI=1S/C24H27N9O6/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28)

InChI Key

DDFLFKTXUWPNMV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide involves several steps. The key steps include the formation of the oxolane ring, the attachment of the piperazine moiety, and the final coupling with the isoindole derivative. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like trifluoromethanesulfonic acid . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and oxolane moieties. Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures.

Scientific Research Applications

2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying PARP-1 inhibition and its effects on DNA repair mechanisms.

    Biology: The compound is utilized in cellular studies to investigate the role of PARP-1 in cell cycle regulation and apoptosis.

    Medicine: It has potential therapeutic applications in cancer treatment, particularly in enhancing the efficacy of chemotherapy and radiotherapy by inhibiting DNA repair in cancer cells.

    Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery

Mechanism of Action

The mechanism of action of 2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide involves the inhibition of PARP-1. By mimicking the substrate NAD+, the compound binds to the active site of PARP-1, preventing it from catalyzing the poly (ADP-ribosyl)ation of target proteins. This inhibition disrupts DNA repair processes, leading to increased DNA damage and cell death, particularly in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogous PARP-1 inhibitors and related heterocyclic derivatives are outlined below.

Structural and Functional Analogues

The following compounds, identified in in-silico screening studies for PARP-1 inhibition in ovarian cancer, serve as key comparators :

Compound ID Name / Structure Key Structural Differences Pharmacological Notes
Standard-EB-47 2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide Combines adenine-furanose-piperazine-isoindolone scaffold Highest predicted binding energy (-12.3 kcal/mol) to PARP-1; improved solubility due to polar piperazine group
1A 23-Hydroxy-3-beta-[(O-beta-D-glucopyranosyl-(1->4)-alpha-L-arabinopyranosyl)oxy]lup-20(29)-en-28-oic acid Triterpenoid glycoside with bulky sugar substituents Low bioavailability due to high molecular weight (MW: 943.1 g/mol) and poor membrane permeability
1B 6-oxo-pristimerol Quinone methide triterpenoid Strong cytotoxicity but non-selective PARP-1 inhibition; induces apoptosis via mitochondrial pathways
1C 7''-methylagathisflavone Biflavonoid with methylated aromatic rings Moderate PARP-1 affinity (-9.1 kcal/mol); limited by rapid hepatic glucuronidation
1D Ananixanthone Xanthone derivative with planar aromatic system High logP (4.2) indicates lipophilicity but risks off-target kinase interactions
1E Reissantins E Cycloartane triterpenoid Binds PARP-1’s NAD+ pocket with lower specificity
1F Alpha-lapachone Ortho-naphthoquinone Generates ROS via redox cycling; synergizes with PARP inhibitors but causes oxidative stress
1G 1',2',3',4'-tetradehydrotubulosine Indole alkaloid with conjugated double bonds Inhibits PARP-1 at IC50 1.8 µM but exhibits neurotoxic side effects

Key Research Findings

Binding Affinity and Selectivity: Standard-EB-47 outperforms analogues 1A–1G in in-silico docking studies, with a binding energy of -12.3 kcal/mol versus PARP-1’s catalytic domain (vs. -9.1 to -11.2 kcal/mol for others) . The adenine-furanose segment mimics NAD+’s adenine-ribose motif, enabling competitive inhibition, while the isoindol-1-one group stabilizes hydrophobic interactions with Tyr907 and Ser904 residues .

Metabolic Stability: Unlike flavonoid derivatives (e.g., 1C, 1D), Standard-EB-47’s piperazine linker reduces CYP3A4-mediated metabolism, extending its half-life (in vitro t1/2: 6.2 hours vs. 1.5–3.1 hours for 1C/1D) .

Biological Activity

The compound 2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide, with the CAS number 1400276-51-8, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to detail the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H27N9O6C_{24}H_{27}N_9O_6 with a molecular weight of 537.5 g/mol. The structure includes a piperazine moiety linked to a purine derivative and an isoindole group, suggesting potential interactions with biological targets such as enzymes and receptors.

PropertyValue
Molecular FormulaC24H27N9O6
Molecular Weight537.5 g/mol
CAS Number1400276-51-8
SolubilitySoluble in DMSO

Biological Activity

Research indicates that this compound exhibits various biological activities, including antiviral, anticancer, and anti-inflammatory properties. The following sections outline these activities based on recent studies.

Antiviral Activity

In vitro studies have shown that the compound possesses significant antiviral activity against several viruses. For instance, it has demonstrated efficacy against the herpes simplex virus (HSV) and human immunodeficiency virus (HIV) by inhibiting viral replication at low micromolar concentrations. The mechanism involves interference with viral entry and replication processes.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably, it has shown cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: MCF-7 Cell Line

A study conducted on MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 15 µM. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect may be attributed to the suppression of NF-kB signaling pathways.

The precise mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that it may act as a dual inhibitor targeting both viral enzymes and cellular pathways involved in inflammation and cancer progression.

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